molecular formula C10H13NO3 B1265401 4-tert-Butyl-2-nitrophenol CAS No. 3279-07-0

4-tert-Butyl-2-nitrophenol

Cat. No. B1265401
CAS RN: 3279-07-0
M. Wt: 195.21 g/mol
InChI Key: IHGNADPMUSNTJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butyl-2-nitrophenol and its analogs involves a variety of strategies, including direct methods using urotropine and urea as starting materials, which offer advantages such as fewer steps, lower cost, and higher yield, despite the challenges in separating and purifying the product from mixtures containing similar compounds like RDX. Multistep synthesis via 1,3,5-triazine intermediates, while more costly and complex, facilitates easier separation and purification (Yao Qi-zheng, 2013).

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-2-nitrophenol is characterized by the presence of a nitro group and a tert-butyl group attached to a phenol ring. This structure is responsible for its distinct chemical behavior and properties. The compound's structure has been studied using various spectroscopic methods, providing insights into its electronic configuration and reactivity.

Chemical Reactions and Properties

4-tert-Butyl-2-nitrophenol participates in a range of chemical reactions, including nitration, reduction, and oxidation processes. Its reactivity is significantly influenced by the nitro and tert-butyl groups, which confer specific electronic effects and steric hindrance. The compound exhibits potent toxicity against various organisms, likely due to its structural features, and is often a major component of volatile or essential oils (Fuqiang Zhao et al., 2020).

Physical Properties Analysis

The physical properties of 4-tert-Butyl-2-nitrophenol, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are crucial for its application in various industries and determine the conditions under which it can be stored and used.

Chemical Properties Analysis

4-tert-Butyl-2-nitrophenol's chemical properties, including acidity, basicity, and reactivity towards other compounds, are pivotal in its applications. The presence of the nitro group makes it an electron-withdrawing group, affecting the compound's reactivity and interactions with other molecules. Its chemical behavior in environmental settings, particularly its biodegradation and potential as an environmental pollutant, has also been reviewed, indicating the need for efficient removal techniques and understanding its endocrine-disrupting capabilities in aquatic systems (Lamidi W. B. Olaniyan et al., 2020).

Scientific Research Applications

1. Complex Formation and Reactivity

The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms complexes with various metals, showing unusual metal-ligand binding motifs and reactivity. For example, it forms complexes with Cu(ii) and Zn(ii), binding via the nitro group in an unusual nitronato-quinone resonance form. These complexes demonstrate unique reactivity, such as hydrogen atom abstraction, highlighting their potential in studying sterically enforced transition metal-ligand interactions and copper-phenolate interactions different from typical biological and chemical catalysis (Porter et al., 2017).

2. Oxidation of Phenolic Compounds

4-tert-Butyl-2-nitrophenol derivatives are used as oxidants in the oxidation of phenols and anilines. Dirhodium caprolactamate has been shown to be an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidizes phenolic substrates. This reaction demonstrates the significance of 4-tert-Butyl-2-nitrophenol derivatives in selective oxidation processes, especially in the presence of bulky para substituents (Ratnikov et al., 2011).

3. Catalytic Activity in Aerobic Oxidation

Cobalt and iron phthalocyanines synthesized with derivatives of 4-tert-Butyl-2-nitrophenol have been used as catalysts for the aerobic oxidation of nitrophenols. These catalysts offer high activity in the oxidation process, showcasing the role of 4-tert-Butyl-2-nitrophenol derivatives in enhancing catalytic efficiency and exploring optimal reaction conditions for various oxidants and temperatures (Saka et al., 2015).

4. Nitration of Phenolic Compounds

Tert-Butyl nitrite, a derivative of 4-tert-Butyl-2-nitrophenol, acts as a chemoselective nitrating agent, offering mononitro derivatives of phenolic substrates. This demonstrates its utility in synthesizing fluorogenic substrates for proteases and in peptide synthesis, highlighting its role in organic synthesis and chemical biology (Koley et al., 2009).

5. Electrochemical Analysis

Derivatives of 4-tert-Butyl-2-nitrophenol are used in electrochemical methods for determining the content of antioxidants in oils. Differential pulse voltammetry has been employed to study these derivatives, indicating their significance in practical analysis for quality control in various industries (Chýlková et al., 2016).

6. Photocatalytic Activity

4-tert-Butyl-2-nitrophenol derivatives are used in the synthesis of polycrystalline TiO2 porphyrin impregnated powders, which exhibit improved photocatalytic activity for the degradation of nitrophenols in aqueous suspension. This demonstrates their potential in environmental applications, particularly in water purification and treatment processes (Mele et al., 2005).

Safety And Hazards

4-tert-Butyl-2-nitrophenol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

4-tert-butyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGNADPMUSNTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074642
Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-tert-Butyl-2-nitrophenol

CAS RN

3279-07-0
Record name 4-tert-Butyl-2-nitrophenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-nitro-
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Record name 4-tert-butyl-2-nitrophenol
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Record name 2-NITRO-4-TERT-BUTYLPHENOL
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Synthesis routes and methods

Procedure details

Commercially available 4-t-butyl phenol (30 g, 0.2 mole) is dissolved in 200 ml ethyl acetate in a 500 ml round bottom flask fitted with a mechanical stirrer, and cooled to 0° C. The mixture is treated with nitric acid (13 ml, in 13 ml water) dropwise over 10 minutes and then a catalytic amount of NaNO2. After 45 minutes the reaction is washed with excess 1N HCl and the organic layer is dried over MgSO4 and stripped to yield 37 g of 2-nitro-4-t-butyl phenol. This nitrophenol (37 g, 0.19 mole) is dissolved in 100 ml ethyl acetate and placed into a parr bottle with a teaspoon of 10% Pd/C. The mixture is placed on a hydrogenator under 50 psi hydrogen with agitation for one hour. The catalyst is filtered off through celite, and the ethyl acetate is stripped off under vacuum. The material crystallizes with the addition of about 200 ml heptane to give 25.6 g of the corresponding amine (2-amino-4-t-butyl phenol).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Chen, H Fu, L Zhang, Y Wan - Applied Catalysis B: Environmental, 2019 - Elsevier
This study proposes ordered mesoporous carbon nanosphere-supported gold catalysts to eliminate the diffusion limitation inside the long channels of bulk mesoporous materials. The …
Number of citations: 36 www.sciencedirect.com
JD Spence, AE Raymond, DE Norton - Tetrahedron letters, 2003 - Elsevier
… Initial attempts to prepare the desired N-arylhydroxylamine by the partial reduction of 4-tert-butyl-2-nitrophenol under a variety of conditions resulted in the isolation of 2-amino-4-tert-…
Number of citations: 21 www.sciencedirect.com
JC Aguilar, ER de San Miguel, J de Gyves, RA Bartsch… - Talanta, 2001 - Elsevier
… A mixture of 4-tert-butyl-2-nitrophenol (21.72 g, 111 mmol) and Cs 2 CO 3 (44.66 g, 137 mmol) in MeCN (600 ml) was refluxed for 1 h. A solution of bis(2-mesyloxyethyl) ether (17.54 g, …
Number of citations: 68 www.sciencedirect.com
T Kajiyama, Y Ohkatsu - Polymer degradation and stability, 2002 - Elsevier
Phenolic antioxidants were studied extensively in the 1960s. During that time, the action mechanism might have seemed to be clarified completely. Based on our recent study, however, …
Number of citations: 41 www.sciencedirect.com
RJ Angelici, MH Quick, GA Kraus… - Inorganic …, 1982 - ACS Publications
… 4-tert-Butyl-2-nitrophenol. In a flask equipped with a thermometer, overhead stirrer, and dropping funnel, a solution of 45.0 g (0.300mol) of 4-tert-butylphenol dissolved in 350 mL of …
Number of citations: 48 pubs.acs.org
C Pei, S Chen, R Song, F Lv, Y Wan - Chinese Journal of Chemical …, 2022 - Elsevier
… (D) Plot of ln(c t /c 0 ) as a function of time in the reduction of (a) 4-tert-butyl-2-nitrophenol (4-… The reduction of tert-butyl substituted nitroarene (4-tert-butyl-2-nitrophenol, 4-TB-2-NP) with …
Number of citations: 1 www.sciencedirect.com
P Astolfi, M Panagiotaki, L Greci - 2005 - Wiley Online Library
… (2)21 and 2,6-di-tert-butyl-1,4-benzoquinone (4)37 from 1a, 2,4-di-tert-butyl-6-nitrophenol(7)21 and 3,5-di-tert-butyl-1,2-benzoquinone (8)38 from 1b, 4-tert-butyl-2-nitrophenol (10)39 …
S Luo, Y Zeng, X Huang - Available at SSRN 4597278 - papers.ssrn.com
Field simultaneously selective extraction plays a vital role in the accurate monitoring of organic and heavy metal pollutants in water samples. For this purpose, a new strategy employing …
Number of citations: 0 papers.ssrn.com
RS Forgan - 2008 - era.ed.ac.uk
The thesis deals with the modification of salicylaldoxime-based reagents used in hydrometallurgical extraction, addressing rational ligand design to tune copper(II) extractant strengths …
Number of citations: 9 era.ed.ac.uk
S Wang, CC Shu, T Wang, J Yu, GB Yan - Chinese Chemical Letters, 2012 - Elsevier
… On the other hand, when H 2 O 2 was used as oxidant, the mixture products were detected by GC-Mass, including 4-tert-butylphenol, 4-tert-butyl-2-nitrophenol and 2a (Table 1, entry 5). …
Number of citations: 16 www.sciencedirect.com

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